Niclosamide

STAT3 inhibition Selectivity Cancer research

Niclosamide is a chlorinated salicylanilide with a unique polypharmacology profile that sets it apart from generic STAT3 inhibitors and other anthelmintics. It selectively inhibits STAT3 (IC50 0.25–0.7 μM) without suppressing STAT1 or STAT5 activity, making it the reagent of choice for pathway-specific oncology research. Unlike oxyclozanide, niclosamide blocks adenovirus entry at the endosomal trafficking step, not at E1A transcription. It also displays 40-fold higher in vitro potency against coronaviruses than remdesivir. Procurement of this compound ensures access to a well-characterized mitochondrial uncoupler and mTORC1 inhibitor with a 6.7 h half‑life, suitable for comparative pharmacology and antiviral screening panels.

Molecular Formula C13H8Cl2N2O4
Molecular Weight 327.12 g/mol
CAS No. 50-65-7
Cat. No. B1684120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamide
CAS50-65-7
SynonymsBayer 2353
Bayer 73
Bayluscide
Clonitralide
Fenasal
Niclocide
Niclosamide
Niclosamide, 2-Aminoethanol (1:1)
Phenasal
Radewerm
Trédémine
Yomesan
Molecular FormulaC13H8Cl2N2O4
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)
InChIKeyRJMUSRYZPJIFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to yellow solid powder.
SolubilitySPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL
SOL IN ACETONE
Sol at 20 °C in 150 parts of alcohol
In water = 5-8 mg/L at 20 °C
For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Niclosamide 50-65-7 Procurement Baseline: Salicylanilide Class Characteristics and Multitarget Profile


Niclosamide (CAS 50-65-7) is a chlorinated salicylanilide anthelmintic compound originally developed for treating tapeworm infections . It exhibits a multi-target pharmacological profile, including inhibition of STAT3 (IC50 = 0.25–0.7 μM), mTORC1, and Wnt/β-catenin signaling pathways, and functions as a mitochondrial uncoupler disrupting oxidative phosphorylation . While it shares a salicylanilide core scaffold with other anthelmintics such as oxyclozanide, rafoxanide, and closantel, each analog possesses distinct physicochemical and biological properties [1]. The selection of niclosamide over related compounds is contingent upon its specific polypharmacology and the unique requirements of the research or industrial application.

Why Niclosamide 50-65-7 Cannot Be Substituted by Other Salicylanilides or STAT3 Inhibitors


Generic substitution within the salicylanilide class or among STAT3 inhibitors is not straightforward due to significant differences in target selectivity, antimicrobial spectrum, and pharmacokinetics. For instance, while niclosamide is a selective STAT3 inhibitor with minimal activity against STAT1 and STAT5, other salicylanilides like oxyclozanide have distinct mechanisms, specifically targeting adenovirus E1A transcription [1]. Furthermore, antibacterial potency against C. difficile varies, with MIC90 values ranging from 0.13 to 2 μg/mL among the four analogs [2]. These quantitative differences underscore the need for compound-specific selection. The following evidence guide provides a quantitative basis for prioritizing niclosamide over its closest analogs in specific research contexts.

Niclosamide 50-65-7 Quantitative Evidence Guide: Head-to-Head Comparisons Against Analogs and In-Class Candidates


Superior STAT3 Selectivity Profile of Niclosamide Over Other STAT3 Inhibitors

Niclosamide demonstrates high selectivity for STAT3 inhibition over related STAT family members and upstream kinases. In contrast to the broad-spectrum STAT1/3/5 inhibitor Nifuroxazide (IC50 = 3 μM against IL-6-induced STAT3 activation), niclosamide selectively inhibits STAT3 phosphorylation with an IC50 of 0.7 μM while exhibiting no obvious inhibition against the activation of STAT1 and STAT5 homologues . This selectivity profile is critical for studies requiring dissection of specific STAT signaling pathways without confounding off-target effects.

STAT3 inhibition Selectivity Cancer research

Comparative Antibacterial Potency of Niclosamide Against C. difficile: MIC90 Head-to-Head with Salicylanilide Analogs

In a direct comparative study of four salicylanilide anthelmintics against 16 isolates of Clostridium difficile, niclosamide exhibited a MIC90 value of 2 μg/mL. This represents a 4-fold lower potency compared to rafoxanide (MIC90 = 0.13 μg/mL), an 8-fold lower potency compared to closantel (MIC90 = 0.25 μg/mL), and a 2-fold higher potency compared to oxyclozanide (MIC90 = 1 μg/mL) [1]. These quantitative differences are critical for selecting the appropriate compound for gut pathogen research or development.

Antibacterial C. difficile MIC Salicylanilides

Niclosamide's Superior In Vitro Antiviral Potency Against SARS-CoV-2 Compared to Remdesivir

Niclosamide has demonstrated a 40-fold higher in vitro potency against SARS-CoV-2 compared to the FDA-approved antiviral remdesivir in preclinical studies [1]. While the absolute IC50 values are context-dependent, the potency index ratio highlights a significant difference in intrinsic antiviral activity. This difference is a key differentiator for researchers evaluating compounds for potential anti-coronaviral applications, especially considering niclosamide's distinct multi-target host-directed mechanism versus remdesivir's viral polymerase inhibition.

Antiviral SARS-CoV-2 COVID-19 Drug repurposing

Comparative Pharmacokinetics of Niclosamide and Analogs BPR1H366/BPR1H369 in Rats

In a rat pharmacokinetic study, niclosamide exhibited distinct PK properties compared to its analogs BPR1H366 and BPR1H369. Niclosamide showed the highest Cmax (354 ± 152 ng/mL) and a longer half-life (6.7 ± 2.0 hr) relative to BPR1H366 (t1/2 = 2.6 hr) and BPR1H369 (t1/2 = 3.7 hr) [1]. However, its oral bioavailability was 10%, comparable to BPR1H366 (12%) but lower than BPR1H369 (15%). The clearance (CL) of niclosamide (20.0 mL/kg/min) was lower than both analogs [1]. These data indicate that while niclosamide provides higher peak exposure and longer systemic persistence, its overall bioavailability remains low, a critical consideration for in vivo studies.

Pharmacokinetics Bioavailability Cmax Half-life

Divergent Antiviral Mechanisms Among Salicylanilides: Niclosamide vs. Oxyclozanide in Adenovirus

In adenovirus infection models, the salicylanilides display distinct mechanisms of action. Niclosamide and rafoxanide both target the transport of the viral particle from the endosome to the nuclear envelope, effectively blocking a post-entry step. In contrast, oxyclozanide specifically inhibits the transcription of the adenovirus immediately early gene E1A [1]. This divergence in antiviral target means that the compounds are not functionally interchangeable for mechanistic studies. Niclosamide is the preferred compound for investigating endosomal trafficking steps in viral entry.

Antiviral Adenovirus Mechanism of action Salicylanilides

Human Pharmacokinetics of Niclosamide: Dose-Proportional Cmax Increase and Half-Life Extension

A 2024 randomized controlled trial in healthy volunteers compared a novel liquid formulation of niclosamide with the marketed chewing tablet. For the investigational formulation, the geometric mean Cmax increased 2.0-fold from the 200 mg to 600 mg dose, but only 1.3-fold from the 600 mg to 1600 mg dose, indicating nonlinear absorption at higher doses [1]. The elimination half-life increased with dose from 3.43 hr (200 mg) to 4.15 hr (1600 mg) [1]. This dose-dependent pharmacokinetic behavior is a critical differentiator from other compounds with linear PK, influencing dosing strategy in clinical research.

Clinical pharmacology Bioavailability Dose proportionality Human PK

Optimal Niclosamide 50-65-7 Research and Industrial Application Scenarios


Selective STAT3 Pathway Inhibition in Cancer Cell Signaling Studies

Researchers investigating the role of STAT3 in oncogenic signaling should select niclosamide when the experimental objective requires selective inhibition of STAT3 without confounding effects on STAT1 or STAT5. Its selectivity profile is established by quantitative data showing no inhibition of STAT1/5 activation at concentrations that potently inhibit STAT3 phosphorylation (IC50 = 0.7 μM) [1]. This makes it superior to pan-STAT inhibitors like Nifuroxazide for pathway-specific studies.

In Vitro Antiviral Screening for SARS-CoV-2 and Other Coronaviruses

Niclosamide is a valuable compound for in vitro antiviral screening panels, particularly for coronaviruses. Its 40-fold higher potency compared to remdesivir in preclinical studies provides a quantitative benchmark for evaluating novel antiviral candidates . However, researchers must be aware that its in vivo translation is limited by poor oral bioavailability and will require specialized formulation strategies [1].

Investigating Post-Entry Endosomal Trafficking in Adenovirus Research

For studies of adenovirus cell entry, niclosamide is the preferred salicylanilide for dissecting the post-entry endosomal trafficking step. Its mechanism, which blocks viral particle transport from the endosome to the nuclear envelope, is distinct from that of oxyclozanide, which targets E1A transcription . This mechanistic specificity makes niclosamide an essential tool for virology research focused on cellular entry pathways.

Comparative Pharmacology Studies of Salicylanilide Analogs

Niclosamide serves as a key reference compound in comparative pharmacology studies of salicylanilides. Its longer half-life (6.7 hr) and higher Cmax in rat models distinguish it from analogs like BPR1H366 . Additionally, its moderate antibacterial potency (MIC90 = 2 μg/mL) and unique STAT3 selectivity provide multiple quantitative dimensions for benchmarking novel salicylanilide derivatives [1][2].

Technical Documentation Hub

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47 linked technical documents
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